molecular formula C9H9BrO4 B1442436 Ethyl 4-bromo-2,3-dihydroxybenzoate CAS No. 1312609-83-8

Ethyl 4-bromo-2,3-dihydroxybenzoate

Cat. No.: B1442436
CAS No.: 1312609-83-8
M. Wt: 261.07 g/mol
InChI Key: PSZXIAXXYJBWNW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,3-dihydroxybenzoate is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid, featuring both bromine and hydroxyl functional groups. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties .

Scientific Research Applications

Ethyl 4-bromo-2,3-dihydroxybenzoate is utilized in several scientific research fields:

Safety and Hazards

Ethyl 4-bromo-2,3-dihydroxybenzoate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,3-dihydroxybenzoate can be synthesized through the esterification of 4-bromo-2,3-dihydroxybenzoic acid. The typical procedure involves dissolving 4-bromo-2,3-dihydroxybenzoic acid in ethanol and adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for several hours, after which the solvent is removed, and the product is purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous reactors and automated systems would likely be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,3-dihydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 4-bromo-2,3-dihydroxyquinone.

    Reduction: Formation of 4-bromo-2,3-dihydroxybenzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dihydroxybenzoate
  • Ethyl 4-bromo-3,5-dihydroxybenzoate
  • Ethyl 4-bromo-2,5-dihydroxybenzoate

Uniqueness

Ethyl 4-bromo-2,3-dihydroxybenzoate is unique due to the specific positioning of its bromine and hydroxyl groups, which confer distinct reactivity patterns compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

ethyl 4-bromo-2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZXIAXXYJBWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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